molecular formula C24H23F3N4O2S B2921409 1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358831-70-5

1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2921409
CAS No.: 1358831-70-5
M. Wt: 488.53
InChI Key: PUVSSCCUMJTFHR-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The trifluoromethyl group is often involved in various chemical reactions .

Scientific Research Applications

Synthesis and Biological Activity

Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds known for their wide range of biological activities. These compounds have been synthesized and evaluated for various pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from precursors such as visnaginone and khellinone has shown promising anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), highlighting their potential in designing new anti-inflammatory drugs.

Antiviral and Antitumor Applications

Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antiviral and antitumor applications. Certain derivatives have shown significant activity against type 1 human immunodeficiency virus (HIV-1) in vitro, suggesting their potential as antiviral agents (Novikov et al., 2004). Moreover, some compounds within this class have demonstrated moderate to potent antitumor activity against various cancer cell lines, offering a promising avenue for cancer therapy research (Abdellatif et al., 2014).

Antimicrobial Properties

The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have been investigated, with several compounds showing excellent antibacterial and antifungal activities. These findings support the potential of these compounds in developing new antimicrobial agents that could address the growing issue of antibiotic resistance (Maddila et al., 2016).

Properties

IUPAC Name

1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O2S/c1-4-31-21-20(15(2)29-31)28-23(34-14-17-8-5-9-18(11-17)24(25,26)27)30(22(21)32)13-16-7-6-10-19(12-16)33-3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVSSCCUMJTFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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